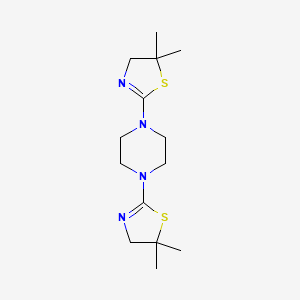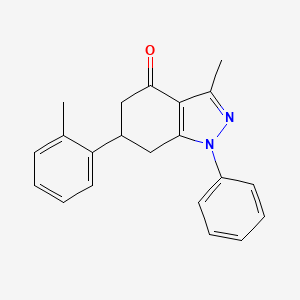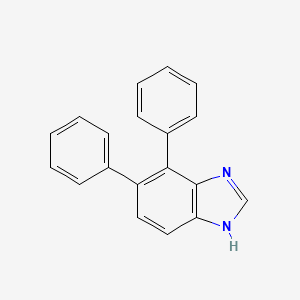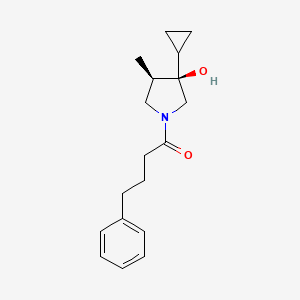![molecular formula C20H22O4 B5510925 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclohexanecarboxylate](/img/structure/B5510925.png)
7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of structurally related cyclopenta[c]chromen derivatives often involves multi-component reactions, such as the domino O-acylation/α-addition cyclization/alcoholysis reaction. For example, a novel protocol was developed for the synthesis of alkyl [2-[(cyclohexylamino)carbonyl]-4-oxo-2H-chromen-3(4H)-ylidene]methyl 3,4,5,6-tetrahalophthalate derivatives via a one-pot, four-component domino reaction, highlighting the complexity and efficiency of synthesizing such compounds (Teimouri & Inanloo, 2018).
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-methyl-2,3,4,4a,5,10b-hexahydro-1H-spiro[chromeno[3,4-c]pyridin-1,1'-cyclohexane]-2,4,5-trione, has been elucidated through techniques like single crystal X-ray diffraction, which provides insights into the stereochemistry and conformational details of these complex molecules (Kirillov, Nikifirova, Dmitriev, & Baibarodskikh, 2016).
Chemical Reactions and Properties
Cyclopenta[c]chromen derivatives can undergo a variety of chemical reactions, including cyclization and multi-component reactions, to form new compounds with diverse structures and functionalities. For instance, aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates have been cyclized under microwave irradiation in the presence of K2CO3 to yield corresponding benzo[c]chromen-6-ones and their tetrahydro analogues, showcasing the reactivity and versatility of these compounds (Dao, Ho, Lim, & Cho, 2018).
Scientific Research Applications
Synthesis and Chemical Properties
A novel synthetic protocol was developed for alkyl [2-[(cyclohexylamino)carbonyl]-4-oxo-2H-chromen-3(4H)-ylidene]methyl 3,4,5,6-tetrahalophthalate derivatives using a one-pot, four-component domino O-acylation/α-addition cyclization/alcoholysis reaction. This process highlights mild reaction conditions, easy workup, and the formation of four new bonds in a single operation, showcasing the compound's utility in complex organic synthesis (Teimouri & Inanloo, 2018).
Analgesic Activity
Research indicates that derivatives of 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclohexanecarboxylate, such as 4-aryl-8-(arylmethylene)-5,6,7,8-tetrahydro[chromen-3,1'-cyclopentan]-2(4H)-ones, exhibit analgesic activity with low toxicity. This suggests potential applications in developing new analgesic drugs (Kirillov et al., 2012).
Chemical Structure Analysis
The structural determination of related compounds such as 3-methyl-2,3,4,4a,5,10b-hexahydro-1H-spiro[chromeno[3,4-c]pyridin-1,1'-cyclohexane]-2,4,5-trione was achieved through interaction with zinc and N-methyl-2-oxo-2H-chromen-3-carboxamide, confirmed by single crystal X-ray diffraction. This highlights the compound's relevance in structural chemistry and material science studies (Kirillov et al., 2016).
Catalysis and Reaction Mechanisms
The compound and its derivatives have been implicated in efficient atom economical one-pot multicomponent synthesis reactions, such as the creation of densely functionalized 4H-chromene derivatives. These processes are characterized by tandem Michael addition–cyclization reactions under solvent-free conditions, highlighting the compound's utility in green chemistry and sustainable synthesis strategies (Boominathan et al., 2011).
Combustion Chemistry
In studies unrelated directly to the compound but involving similar structures, the combustion chemistry of methylcyclohexane was investigated to develop kinetic models for larger cycloalkanes. Such research provides insights into the combustion mechanisms of cyclic compounds and their potential applications in fuel technologies (Wang et al., 2014).
properties
IUPAC Name |
(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) cyclohexanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-12-10-16(23-19(21)13-6-3-2-4-7-13)18-14-8-5-9-15(14)20(22)24-17(18)11-12/h10-11,13H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGFXSHHZVBFJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclohexanecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-pyridinyl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5510864.png)

![4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5510871.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5510885.png)

![5-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5510931.png)

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-(methylthio)-4-pyrimidinyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510944.png)
![8-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5510952.png)
![(1S*,5R*)-6-(1H-indol-6-ylcarbonyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5510959.png)
![N-(2-furylmethyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5510966.png)
![methyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5510967.png)